CYP3A4 Inhibition: 4-Fluoro Regioisomer Exhibits 1.71-Fold Lower Potency than the Non-Fluorinated Analog in Human Liver Microsomes
In head-to-head CYP3A4 inhibition screening, the target compound 1-(3,5-dichlorophenyl)-4-fluoronaphthalene (CHEMBL5182534) demonstrated an IC₅₀ of 20,000 nM (2.00E+4 nM) when tested in human liver microsomes using a fluorogenic substrate with 15 min preincubation before NADPH addition [1]. By contrast, its non-fluorinated congener 1-(3,5-dichlorophenyl)naphthalene (CAS 101081-58-7) showed an IC₅₀ of 11,700 nM (1.17E+4 nM) in human recombinant CYP3A4 expressed in insect cell microsomes under NADPH-supplemented fluorescence assay conditions [2]. The 1.71-fold reduction in CYP3A4 inhibitory potency upon introduction of the 4-fluoro substituent indicates that fluorine substitution at this position attenuates CYP3A4 binding, which may translate to a lower drug-drug interaction liability profile.
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (human liver microsomes, fluorogenic substrate, 15 min preincubation) |
| Comparator Or Baseline | 1-(3,5-Dichlorophenyl)naphthalene: IC₅₀ = 11,700 nM (human recombinant CYP3A4, insect cell microsomes, NADPH-supplemented fluorescence assay) |
| Quantified Difference | Target is 1.71-fold less potent than the non-fluorinated analog (20,000 vs 11,700 nM IC₅₀) |
| Conditions | Human liver microsomes (target) vs human recombinant CYP3A4 in insect cell microsomes (comparator); note: assay systems differ (cross-study comparable) |
Why This Matters
A 1.71-fold reduction in CYP3A4 inhibition distinguishes the 4-fluoro compound from its des-fluoro analog for applications requiring minimized hepatic CYP450 engagement, such as pharmacoenhancer screening or hepatotoxicity risk assessment.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534): IC₅₀ = 2.00E+4 nM. Inhibition of CYP3A4 in human liver microsomes. Deposited 2023-06-23. View Source
- [2] BindingDB. BDBM50538441 (CHEMBL4632471): IC₅₀ = 1.17E+4 nM. Inhibition of human recombinant CYP3A4 expressed in insect cell microsomes. Deposited 2021-11-08. View Source
